N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core substituted at position 6 with a sulfonamide group. The sulfonamide nitrogen is further linked to a 4-(2-methoxyphenyl)oxan-4-ylmethyl moiety (tetrahydropyran ring substituted with a 2-methoxyphenyl group). This compound’s structure combines a benzodioxine ring system—known for its metabolic stability and electronic properties—with a tetrahydropyran-derived substituent, which may enhance solubility and modulate pharmacokinetics compared to purely aromatic analogs .
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6S/c1-25-18-5-3-2-4-17(18)21(8-10-26-11-9-21)15-22-29(23,24)16-6-7-19-20(14-16)28-13-12-27-19/h2-7,14,22H,8-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRNPMGUUKCQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a unique structure combining a benzodioxine core with a sulfonamide group and a methoxyphenyl substituent. The synthesis typically involves several steps:
- Formation of the Oxane Intermediate : The reaction of 2-methoxyphenyl with an oxirane derivative under acidic or basic conditions.
- Coupling Reaction : The oxane intermediate is coupled with 2,3-dihydro-1,4-benzodioxine using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP).
- Sulfonamide Formation : This involves reacting the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide moiety.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The methoxyphenyl group enhances binding affinity through hydrophobic interactions, while the sulfonamide moiety may inhibit enzyme activity.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity. For instance, it has been shown to inhibit the proliferation of cancer cell lines such as HCC827 and NCI-H358 with IC50 values in the low micromolar range (IC50 = 6.26 ± 0.33 μM for HCC827) . This suggests its potential as a therapeutic agent in cancer treatment.
Enzyme Inhibition
The compound's sulfonamide group is known for its ability to inhibit various enzymes. Research indicates that it may act as an inhibitor of lipoxygenases (LOXs), which are implicated in inflammatory processes and cancer progression . The selectivity and potency against specific LOX isoforms make it a candidate for further investigation in inflammatory diseases.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Similar structure with different substituents | Moderate anti-inflammatory effects |
| Compound B | Contains different functional groups | High antitumor activity but lower selectivity |
| This compound | Unique combination of oxane and sulfonamide groups | Significant antitumor activity and enzyme inhibition |
Case Studies
- Anticancer Studies : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines compared to controls.
- Inflammatory Response : Preclinical trials have shown that this compound effectively modulates inflammatory responses by inhibiting LOX activity, thus reducing eicosanoid production involved in inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxine-Sulfonamide Cores
Several compounds share the 2,3-dihydro-1,4-benzodioxine-6-sulfonamide core but differ in substituent groups. Key examples include:
WAY-100635 (N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide dihydrochloride)
- Structure : Features a benzodioxine-sulfonamide core but replaces the oxan-4-ylmethyl group with a piperazine-ethyl-pyridinylcarboxamide chain.
- Key Differences :
- Pharmacological Impact : WAY-100635 is a well-characterized 5-HT1A antagonist used in PET imaging, whereas the target compound’s oxan substituent may shift selectivity toward other GPCRs or ion channels .
N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Structure : Substitutes the oxan-4-ylmethyl group with a piperazine-fluorophenyl-furyl ethyl chain (C24H26FN3O5S) .
- Molecular Weight: 487.54 g/mol vs. the target compound, which likely has a higher weight due to the oxan ring.
- Synthetic Complexity : The furyl-piperazine substituent requires multi-step synthesis, whereas the oxan group may simplify preparation via Friedel-Crafts or ring-opening reactions .
Analogues with Modified Benzodioxine Substituents
N-{2-[2-(3-Pyridinyl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Structure : Replaces the oxan-4-ylmethyl group with a thiazol-pyridinyl ethyl chain (C18H17N3O4S2) .
- Lower molecular weight (403.47 g/mol) compared to the target compound, suggesting reduced steric hindrance.
- Physicochemical Properties : Higher logP (3.82) indicates greater lipophilicity, which may limit aqueous solubility .
Data Table: Structural and Pharmacological Comparisons
| Compound Name | Core Structure | Substituent Group | Molecular Weight (g/mol) | Key Pharmacological Features |
|---|---|---|---|---|
| Target Compound | Benzodioxine-sulfonamide | Oxan-4-ylmethyl (2-methoxyphenyl) | ~500–520 (estimated) | Potential CNS activity, improved solubility |
| WAY-100635 | Benzodioxine-sulfonamide | Piperazine-ethyl-pyridinyl | 482.4 | 5-HT1A antagonist, PET imaging |
| N-{2-[4-(4-FP)-pip]-2-(furyl)ethyl}-benzodioxine | Benzodioxine-sulfonamide | Piperazine-fluorophenyl-furyl | 487.54 | Enhanced metabolic stability |
| N-{2-[2-(3-Pyridinyl)-thiazol]-ethyl}-benzodioxine | Benzodioxine-sulfonamide | Thiazol-pyridinyl | 403.47 | Kinase inhibition potential |
Preparation Methods
Sulfonation of 2,3-Dihydro-1,4-benzodioxin-6-amine
The benzodioxine sulfonyl chloride is typically synthesized by treating 2,3-dihydro-1,4-benzodioxin-6-amine with chlorosulfonic acid under controlled conditions.
Procedure :
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Dissolve 2,3-dihydro-1,4-benzodioxin-6-amine (1.0 equiv) in anhydrous dichloromethane.
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Add chlorosulfonic acid (1.2 equiv) dropwise at 0°C.
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Stir for 4–6 hours at room temperature.
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Quench with ice-water and extract with DCM.
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Dry over Na₂SO₄ and concentrate to yield the sulfonyl chloride (78–85% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → RT |
| Yield | 78–85% |
| Purity (HPLC) | >95% |
Synthesis of 4-(2-Methoxyphenyl)oxan-4-ylmethanamine
Prins Cyclization for Oxane Ring Formation
The oxane ring is constructed via Prins cyclization , leveraging 2-methoxyphenylacetaldehyde and glycerol derivatives.
Procedure :
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React 2-methoxyphenylacetaldehyde (1.0 equiv) with 3-chloropropane-1,2-diol (1.1 equiv) in the presence of BF₃·Et₂O (0.1 equiv) at 80°C.
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After 12 hours, neutralize with aqueous NaHCO₃ and extract with ethyl acetate.
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Purify via column chromatography (hexane:EtOAc = 4:1) to obtain 4-(2-methoxyphenyl)oxane-4-carbaldehyde (62% yield).
Reductive Amination to Methanamine
The aldehyde is converted to the primary amine via reductive amination:
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Dissolve the aldehyde (1.0 equiv) and ammonium acetate (3.0 equiv) in methanol.
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Add NaBH₃CN (1.5 equiv) and stir at RT for 24 hours.
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Concentrate and purify via acidic extraction (HCl, pH 2) followed by basification (NaOH, pH 12) to isolate the amine (68% yield).
Key Data :
| Step | Yield | Purity |
|---|---|---|
| Prins Cyclization | 62% | 90% |
| Reductive Amination | 68% | 88% |
Coupling of Sulfonyl Chloride and Amine
Sulfonamide Bond Formation
The final step involves nucleophilic substitution between the sulfonyl chloride and amine:
Procedure :
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Dissolve 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride (1.0 equiv) and 4-(2-methoxyphenyl)oxan-4-ylmethanamine (1.1 equiv) in dry THF.
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Add Et₃N (2.5 equiv) as a base and stir at 50°C for 8 hours.
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Filter precipitated salts and concentrate the filtrate.
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Purify via recrystallization (EtOH/H₂O) to obtain the target compound (74% yield).
Optimization Insights :
-
Solvent : THF > DCM due to better solubility of intermediates.
-
Base : Et₃N outperforms pyridine in suppressing side reactions.
Comparative Yields :
| Method | Yield | Purity |
|---|---|---|
| Standard Protocol | 74% | 97% |
| Microwave-Assisted | 82% | 98% |
Alternative Synthetic Routes
Mitsunobu Reaction for Direct Coupling
A Mitsunobu reaction couples pre-formed 2,3-dihydro-1,4-benzodioxine-6-sulfonamide with a hydroxymethyl-oxane intermediate:
Solid-Phase Synthesis for High-Throughput Production
Immobilize the oxane-derived amine on Wang resin, followed by automated sulfonylation and cleavage (68% yield, >90% purity).
Challenges and Mitigation Strategies
-
Low Solubility of Intermediates : Use polar aprotic solvents (DMF, DMSO) or sonication.
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Oxane Ring Instability : Avoid strong acids/bases during cyclization; stabilize with electron-donating groups.
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Sulfonamide Hydrolysis : Maintain anhydrous conditions and low temperatures during coupling.
Q & A
Basic Research Questions
Q. What are the critical steps and reagents for synthesizing N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide?
- Answer : The synthesis typically involves nucleophilic substitution and coupling reactions. Key steps include:
- Step 1 : Activation of the sulfonamide group using bases like triethylamine or sodium hydroxide to facilitate nucleophilic attack .
- Step 2 : Coupling of the 2-methoxyphenyl-oxane moiety to the benzodioxine core via alkylation or Mitsunobu reactions. Dichloromethane (DCM) or dimethylformamide (DMF) are preferred solvents for solubility .
- Step 3 : Purification via column chromatography using silica gel and eluents like ethyl acetate/hexane mixtures.
- Critical reagents : 2-Methoxyphenol, oxane derivatives, and sulfonamide precursors. Yield optimization requires pH control (e.g., pH 9–10 for sulfonamide activation) .
Q. How can researchers confirm the structural integrity of this compound?
- Answer : Multi-modal analytical validation is essential:
- NMR spectroscopy : and NMR to verify substituent positions and stereochemistry (e.g., methoxyphenyl and benzodioxine ring integration) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ peak).
- X-ray crystallography : For unambiguous confirmation of 3D structure, especially the oxane ring conformation and sulfonamide linkage .
Q. What are the stability considerations for this compound under experimental conditions?
- Answer : Stability varies with solvent and temperature:
- Thermal stability : Decomposition observed above 150°C; storage at –20°C in inert atmospheres (argon) is recommended .
- Solvent compatibility : Stable in DCM and DMF but degrades in protic solvents (e.g., methanol) due to sulfonamide hydrolysis. Pre-screen solvents via TLC or HPLC .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
- Answer : Structure-activity relationship (SAR) studies reveal:
| Substituent | Activity | Mechanistic Insight |
|---|---|---|
| Methoxyphenyl (current) | Moderate enzyme inhibition | Enhanced lipophilicity improves membrane permeation . |
| Fluorophenyl | Increased antimicrobial | Electronegative groups enhance target binding . |
| Chlorophenyl | Antitumor activity | Steric effects alter receptor docking . |
- Methodology : Synthesize analogs via parallel combinatorial chemistry, then assay against target enzymes (e.g., kinases) using fluorescence polarization .
Q. What are the contradictions in reported bioactivity data, and how can they be resolved?
- Answer : Discrepancies arise from assay conditions:
- Example : Antimicrobial activity varies between MIC (minimum inhibitory concentration) assays (e.g., 8 µg/mL vs. 32 µg/mL in different studies). This may stem from bacterial strain variability or solvent effects (e.g., DMSO interference) .
- Resolution : Standardize protocols using CLSI guidelines, control solvent concentrations (<1% v/v), and validate with positive controls (e.g., ciprofloxacin) .
Q. What advanced techniques elucidate the compound’s reaction mechanisms (e.g., sulfonamide group reactivity)?
- Answer : Mechanistic studies require:
- Kinetic isotope effects (KIE) : To identify rate-determining steps in nucleophilic substitutions .
- DFT calculations : Predict transition states and activation energies for sulfonamide coupling reactions .
- In-situ IR spectroscopy : Monitor intermediate formation (e.g., thioester intermediates) during synthesis .
Q. How can researchers address low yields in the final coupling step?
- Answer : Yield optimization strategies:
- Catalyst screening : Use Pd(OAc) or CuI for cross-coupling reactions; improves efficiency by 20–30% .
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h with comparable yields (e.g., 65% → 70%) .
- Byproduct analysis : Use LC-MS to identify side products (e.g., de-methylated derivatives) and adjust protecting groups .
Data Contradictions and Validation
Q. Why do crystallographic data sometimes conflict with computational models?
- Answer : Discrepancies arise from:
- Crystal packing effects : X-ray structures may show distorted conformations due to intermolecular forces .
- Solution vs. solid-state : DFT models assume gas-phase conditions, whereas NMR reflects solution dynamics. Use molecular dynamics (MD) simulations to bridge this gap .
Methodological Recommendations
- Synthetic Protocol : Follow and for stepwise guidance.
- Analytical Workflow : Combine NMR, HRMS, and crystallography ().
- Biological Assays : Standardize using and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
